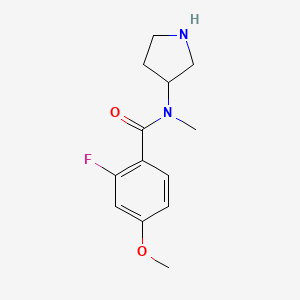![molecular formula C11H12BrClN2O3 B6629747 N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by researchers at Bayer AG. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB. This results in the accumulation of IκBα and the subsequent inhibition of NF-κB activity. NF-κB plays a key role in inflammation and immune response, and its inhibition by N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been shown to have neuroprotective effects and to improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the specific effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 is its potential toxicity at high concentrations. Researchers must carefully determine the optimal concentration of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 to use in their experiments to avoid potential toxicity.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082. One direction is the development of more potent and selective NF-κB inhibitors based on the structure of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082. Another direction is the study of the potential applications of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 in other fields of research, such as infectious diseases and neurodegenerative diseases. Finally, the use of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 involves a multi-step process that requires several chemical reagents and intermediate compounds. The first step involves the reaction of 2-bromo-4-chlorobenzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-bromo-4-chlorobenzamide. This intermediate compound is then reacted with ethylene glycol and triethylamine to form N-[2-(2-hydroxyethylamino)ethyl]-2-bromo-4-chlorobenzamide. The final step involves the reaction of this intermediate compound with oxalyl chloride and diethylamine to form N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082.
Aplicaciones Científicas De Investigación
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. As a result, N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been studied for its potential anti-inflammatory and anti-cancer effects. It has also been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and infectious diseases.
Propiedades
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O3/c12-9-5-7(13)1-2-8(9)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDTZRLHHJOPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)NCCOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylphenyl)acetamide](/img/structure/B6629724.png)
![2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B6629728.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide](/img/structure/B6629742.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide](/img/structure/B6629751.png)

![N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6629769.png)